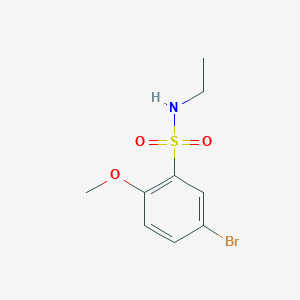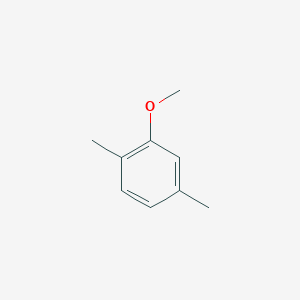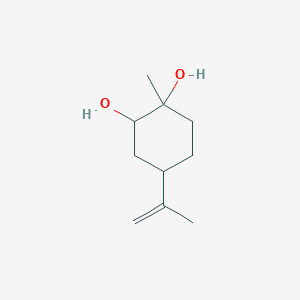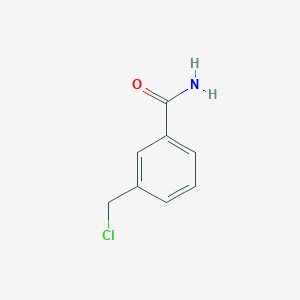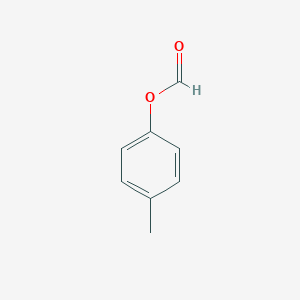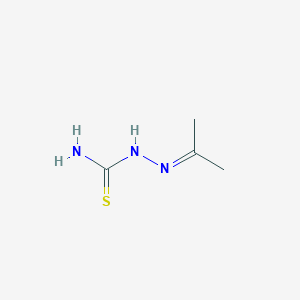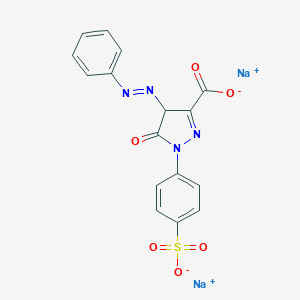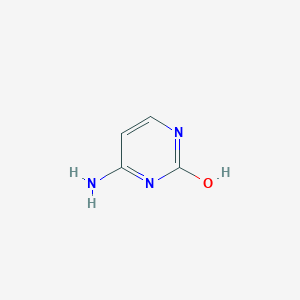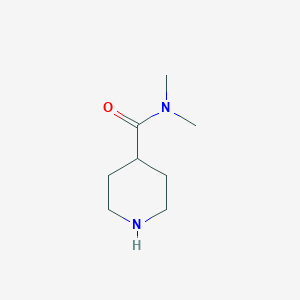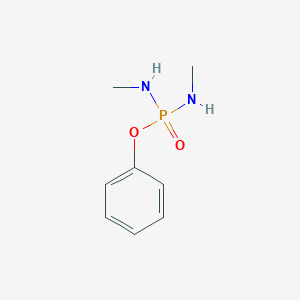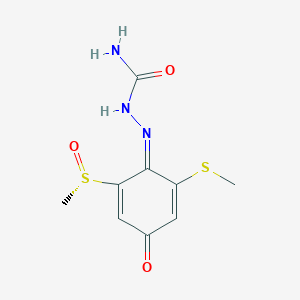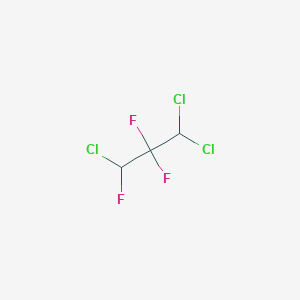
1,1,3-Trichloro-2,2,3-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123, is a colorless gas that has been widely used as a refrigerant and fire extinguishing agent. Due to its ozone-depleting potential, HCFC-123 has been phased out under the Montreal Protocol. However, its unique chemical properties have made it a subject of interest in scientific research.
Mécanisme D'action
1,1,3-Trichloro-2,2,3-trifluoropropane acts as a halocarbon, which means it contains halogen atoms that can react with ozone in the atmosphere. When 1,1,3-Trichloro-2,2,3-trifluoropropane is released into the atmosphere, it can react with sunlight and break down into other compounds that can deplete the ozone layer.
Biochemical and Physiological Effects:
1,1,3-Trichloro-2,2,3-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent greenhouse gas, which can contribute to climate change.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3-Trichloro-2,2,3-trifluoropropane has some advantages for use in lab experiments, such as its low toxicity and high solubility in organic compounds. However, due to its ozone-depleting potential, it is not recommended for use in experiments that require large amounts of the gas.
Orientations Futures
1. Development of alternative refrigerants and fire extinguishing agents that do not deplete the ozone layer.
2. Investigation of the potential health effects of 1,1,3-Trichloro-2,2,3-trifluoropropane exposure.
3. Study of the environmental impact of 1,1,3-Trichloro-2,2,3-trifluoropropane and its breakdown products.
4. Development of new synthesis methods for 1,1,3-Trichloro-2,2,3-trifluoropropane that are more environmentally friendly.
5. Exploration of the use of 1,1,3-Trichloro-2,2,3-trifluoropropane as a solvent in industrial processes.
In conclusion, 1,1,3-Trichloro-2,2,3-trifluoropropane is a chemical compound that has been widely used as a refrigerant and fire extinguishing agent. Despite its usefulness, it has been phased out due to its ozone-depleting potential. However, 1,1,3-Trichloro-2,2,3-trifluoropropane remains a subject of interest in scientific research due to its unique chemical properties and potential applications in various fields. Future research will continue to explore the environmental impact, health effects, and potential uses of this compound.
Méthodes De Synthèse
1,1,3-Trichloro-2,2,3-trifluoropropane can be synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
Applications De Recherche Scientifique
1,1,3-Trichloro-2,2,3-trifluoropropane has been studied for its potential as a solvent for organic compounds, as well as its use in gas chromatography and as a blowing agent in the production of foam insulation. It has also been investigated for its potential as a refrigerant in air conditioning and refrigeration systems.
Propriétés
Numéro CAS |
131221-36-8 |
|---|---|
Nom du produit |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Formule moléculaire |
C3H2Cl3F3 |
Poids moléculaire |
201.4 g/mol |
Nom IUPAC |
1,1,3-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |
Clé InChI |
PJJNYNCHHJISIH-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
SMILES canonique |
C(C(C(Cl)Cl)(F)F)(F)Cl |
Synonymes |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



